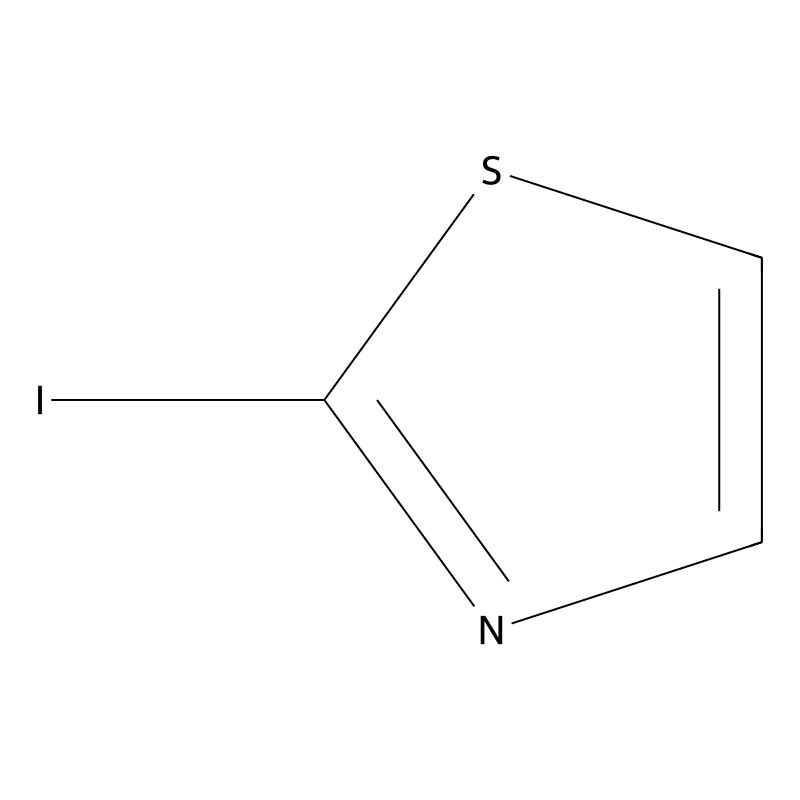

2-Iodothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

One of the primary applications of 2-Iodothiazole lies in its role as a versatile building block for organic synthesis. The presence of the iodine atom makes it a valuable reagent for substitution reactions. Researchers can readily replace the iodine group with various functional groups, allowing for the creation of complex molecules with desired properties [1]. This characteristic makes 2-Iodothiazole a valuable tool for synthesizing novel pharmaceuticals, agrochemicals, and functional materials [1].

Medicinal Chemistry and Drug Discovery

The unique reactivity and potential biological activity of 2-Iodothiazole have attracted interest in medicinal chemistry and drug discovery. Researchers are exploring its potential as a scaffold for developing new therapeutic agents. By incorporating 2-Iodothiazole into the structure of drug molecules, scientists hope to achieve improved potency, selectivity, and pharmacokinetic properties []. Current research is investigating the possibility of using 2-Iodothiazole derivatives for treating various diseases, but further studies are needed to determine its efficacy and safety in humans [].

2-Iodothiazole is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms, with an iodine substituent at the second position. Its molecular formula is , and it exhibits unique electronic properties due to the presence of the electronegative iodine atom, which influences its reactivity and stability in various chemical environments . The compound is primarily synthesized for research purposes, as there are no known natural sources.

Research indicates that 2-Iodothiazole exhibits significant biological activity. It has been investigated for its potential antimicrobial properties, particularly its ability to inhibit bacterial enzymes crucial for cell wall synthesis. For instance, it can bind to UDP-N-acetylmuramate/L-alanine ligase, effectively inhibiting its function and demonstrating potential as an antibacterial agent. Additionally, thiazole derivatives are known to possess antiviral and anticancer activities, further highlighting the biological relevance of 2-Iodothiazole.

The synthesis of 2-Iodothiazole typically involves several key methods:

- Refluxing Thiourea with Iodine: A common method includes refluxing thiourea with iodine in the presence of an appropriate solvent, leading to the formation of 2-Iodothiazole.

- Substitution Reactions: The compound can also be synthesized through substitution reactions involving other thiazole derivatives or halogenated compounds .

- Laboratory Synthesis: Most of the synthesis occurs in laboratory settings using controlled conditions to ensure purity and yield.

2-Iodothiazole serves multiple applications across various fields:

- Pharmaceuticals: It is used as a scaffold in drug design due to its unique properties that enhance the potency and selectivity of therapeutic agents.

- Agrochemicals: The compound is explored for developing new agrochemical products aimed at pest control and crop protection.

- Material Science: Its reactivity allows for the creation of functional materials with specific electronic or optical properties.

Studies on 2-Iodothiazole's interactions reveal its potential to modulate various biochemical pathways. It has been shown to influence cellular processes such as signaling pathways and gene expression. Its interaction with key enzymes suggests that it could serve as a lead compound for developing new therapeutic agents targeting bacterial infections or other diseases.

Several compounds share structural similarities with 2-Iodothiazole. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Bromothiazole | Similar thiazole ring with bromine substitution | Less reactive than iodinated analogs |

| 5-Bromo-2-iodothiazole | Contains both bromine and iodine | Dual halogen functionality |

| Ethyl 2-iodothiazole-4-carboxylate | Contains a carboxylate group alongside thiazole | Enhanced solubility and reactivity |

| Thiazole | Basic thiazole structure without halogen | Lacks halogen reactivity |

The presence of the iodine atom in 2-Iodothiazole enhances its reactivity compared to other thiazoles, making it particularly valuable in synthetic applications. Its unique electronic properties also differentiate it from similar compounds, providing distinct advantages in medicinal chemistry and material science .

Classical Preparation Routes

Direct Halogenation of Thiazole Derivatives

Direct halogenation represents one of the most fundamental approaches for introducing iodine into thiazole rings. The electrophilic aromatic substitution of thiazole derivatives with iodinating agents has been extensively studied, with several mechanistic pathways identified [1] [2]. The most commonly employed iodinating reagents include molecular iodine (I₂), iodine monochloride (ICl), and N-iodopyridine complexes.

The regioselectivity of direct halogenation is significantly influenced by the electronic properties of the thiazole ring. Theoretical analysis using MP2/6-31+G(d) and B3LYP/6-31+G(d) calculations reveals that the direct carbon-halogenation with N-halopyridine as the electrophile represents the favored mechanistic pathway [1]. The introduction of one halogen atom actually leads to slightly enhanced reactivity towards further halogenation, facilitating the preparation of polyhalogenated derivatives.

Optimized Reaction Conditions:

- Reagents: Molecular iodine (1.2-2.0 equivalents), pyridine (catalytic to stoichiometric amounts)

- Solvents: Polar aprotic solvents such as acetonitrile or dichloromethane

- Temperature: Ambient temperature to 60°C

- Reaction Time: 2-12 hours

- Yields: 60-85% for monoiodinated products [1] [3]

The kinetic study of thiazole iodination using molecular iodine and iodine monochloride demonstrates that the overall rate of iodination follows the order: 4-methylthiazole > 2-methylthiazole > thiazole. This reactivity pattern correlates with the electron-donating effects of methyl substituents and their positions relative to the heteroatoms [3].

Cyclocondensation Approaches

Cyclocondensation methodologies provide versatile routes for constructing iodothiazole derivatives through the formation of the thiazole ring system simultaneously with iodine incorporation. The Hantzsch thiazole synthesis, a classical approach involving the condensation of α-haloketones with thioamides or thioureas, can be adapted for preparing iodothiazole derivatives [4] [5].

Hantzsch Thiazole Synthesis Modifications:

The traditional Hantzsch synthesis proceeds through a multistep mechanism involving nucleophilic attack of the sulfur atom in thioamides on α-haloketones, followed by cyclization and elimination reactions. The strong nucleophilicity of the sulfur atom in thioamides drives this transformation, typically yielding excellent results for simple thiazoles but requiring optimization for substituted derivatives to minimize dehalogenation side reactions [5].

Hypervalent Iodine-Mediated Cyclocondensation:

A significant advancement in thiazole synthesis involves the use of alkynyl(aryl)iodonium reagents in cyclocondensation reactions with thioamides and thioureas [6] [7]. This methodology, developed by Wipf and Venkatraman, provides a novel route to thiazole derivatives under mild conditions. The reaction proceeds through the addition of sulfur nucleophiles to hypervalent iodanes, followed by cyclization [7].

Optimized Conditions for Alkynyl Iodonium Cyclocondensation:

- Substrates: 1-Alkynyl(phenyl)-λ³-iodanes and thioureas/thioamides

- Solvents: Dichloromethane or acetonitrile

- Temperature: Ambient temperature to 40°C

- Catalysts: No additional catalysts required

- Yields: 75-90% for diverse substituent patterns [6] [8]

Modern Catalytic Strategies

Transition Metal-Mediated Iodination

Recent developments in transition metal catalysis have revolutionized the synthesis of iodinated thiazole derivatives, offering enhanced selectivity and milder reaction conditions compared to classical methods.

Palladium-Catalyzed Approaches:

Palladium-catalyzed direct carbon-hydrogen arylation of thiazoles has emerged as a powerful methodology for introducing iodine functionality. The catalyst system comprising palladium, specific ligands, and bases enables regioselective functionalization at different positions of the thiazole ring [9].

Regioselective Palladium Catalysis:

Research by Thakur and Patil demonstrates that the regioselective outcome of palladium-catalyzed carbon-hydrogen arylation can be controlled through appropriate selection of bases and ligands. The Pd/PPh₃/NaO^t^Bu system provides access to C2-arylated thiazoles with high yields, while a catalytic system comprising Pd catalyst, bathophenanthroline (Bphen), and K₃PO₄ yields C5-arylated thiazoles [9].

Sequential Arylation Strategy:

These catalytic conditions enable sequential arylation at positions C5, C2, and C4 of thiazole, providing a streamlined approach to the synthesis of 2,4,5-triarylated thiazole scaffolds. Computational studies reveal that the C2 and C5 arylation of thiazole proceed through different pathways involving either monometallic or bimetallic complexes [9].

Copper-Catalyzed Methodologies:

Copper-mediated reactions have found extensive application in thiazole functionalization. The copper(I)-catalyzed cascade reactions provide efficient routes to densely substituted thiazole derivatives under mild conditions [10].

Copper-Catalyzed Dearomatizing Cascade:

A novel copper(I)-catalyzed cascade reaction employs two molar equivalents of α-aryl-α-diazoester with CuPF₆(MeCN)₄ as the catalyst, facilitating efficient conversion of thiazoles into highly functionalized 4-thiazolines under benign conditions. This methodology demonstrates broad substrate scope and excellent functional group tolerance [10].

Electrophilic Aromatic Substitution Optimization

Modern approaches to electrophilic aromatic substitution have focused on optimizing reaction conditions to enhance yields and selectivity while minimizing environmental impact.

Nickel-Catalyzed Direct Arylation:

Recent developments include the use of air and moisture-stable iminopyridine-based α-diimine nickel(II) complexes for direct C5-H bond arylation of thiazole derivatives. Under low catalyst loading and performing reactions at lower temperatures (80°C) under aerobic conditions, this methodology produces mono- and diarylated thiazole units with excellent yields [11].

Mechanistic Insights:

Competition experiments and density functional theory calculations reveal that the mechanism of carbon-hydrogen activation in 4-methylthiazole involves electrophilic aromatic substitution. The Ni⁰/Ni^II catalytic cycle provides enhanced reactivity compared to traditional electrophilic substitution methods [11].

Iodine-Promoted Transformations:

Novel iodine-promoted methodologies have been developed for thiazole synthesis and functionalization. These approaches utilize molecular iodine as both an oxidant and iodinating agent, providing efficient access to iodinated thiazole derivatives [12] [13].

Green Chemistry Approaches

Solvent-Free Synthetic Protocols

Environmental considerations have driven the development of solvent-free methodologies for thiazole synthesis, aligning with green chemistry principles while maintaining high synthetic efficiency.

Mechanochemical Synthesis:

Solvent-free synthesis protocols employ mechanical grinding or ball-milling techniques to promote chemical transformations without the use of organic solvents. These methodologies have been successfully applied to the synthesis of thiazole derivatives with excellent yields and simplified workup procedures [14].

Optimized Solvent-Free Conditions:

- Method: Grinding or ball-milling at ambient temperature

- Reagents: α-haloketones, thiourea, and substituted pyrazolones

- Reaction Time: 4-8 minutes

- Yields: 88-92%

- Advantages: High yields, operational simplicity, short reaction times, and minimal waste generation [14]

Polyethylene Glycol-Mediated Synthesis:

The use of polyethylene glycol (PEG) as a green and recyclable solvent has gained significant attention in thiazole synthesis. PEG-400 mediated reactions provide environmentally benign conditions while achieving excellent yields [15] [16].

PEG-400 Protocol Advantages:

- Solvent Recovery: PEG can be easily recovered and recycled

- Mild Conditions: Reactions proceed at 40-100°C

- Enhanced Reactivity: PEG acts as a phase-transfer catalyst

- Yields: 85-93% for diverse substrate combinations

- Environmental Impact: Reduced waste generation and toxicity [15]

Water as Green Solvent:

Aqueous synthesis protocols represent the pinnacle of green chemistry approaches, utilizing water as the reaction medium for thiazole formation. These methodologies eliminate organic solvent waste while maintaining excellent synthetic efficiency [17].

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized thiazole synthesis by dramatically reducing reaction times while enhancing yields and selectivity.

Microwave-Enhanced Hantzsch Synthesis:

Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines demonstrates the power of microwave activation. The reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave heating provides rapid access to complex thiazole derivatives [18] [19].

Optimized Microwave Conditions:

- Power: 300-750 W

- Temperature: 80-120°C

- Reaction Time: 2-40 minutes

- Yields: 85-99%

- Advantages: Rapid heating, enhanced reaction rates, improved yields, and reduced side product formation [20] [21]

Microwave-Activated Thiazolo[5,4-d]thiazole Synthesis:

A two-step microwave-assisted protocol for symmetrical thiazolo[5,4-d]thiazoles involves condensation of aldehydes with dithiooxamide followed by oxidation/aromatization with 1,4-benzoquinone derivatives. This methodology provides desired products in good yields while allowing reduction of excess aldehyde compared to conventional approaches [21] [22].

Ultrasound-Mediated Synthesis:

Ultrasonic irradiation provides an alternative energy input method for thiazole synthesis, offering enhanced mass transfer and reaction rates under mild conditions.

Biocatalytic Ultrasound Synthesis:

The combination of ultrasound irradiation with biocatalysis represents a cutting-edge approach to green thiazole synthesis. Lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives under ultrasonic conditions in aqueous medium demonstrates exceptional efficiency [23].

Optimized Ultrasound-Biocatalysis Protocol:

- Catalyst: Lipase (10 mol%)

- Solvent: Water

- Temperature: 35°C

- Ultrasound Conditions: 750 W, 2000 J, 20% amplitude

- Reaction Time: 10-25 minutes

- Yields: 85-97%

- Advantages: Biodegradable catalyst, aqueous medium, rapid reaction, excellent yields [23]

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant